N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.37 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom, attached to an octan-2-amine chain. The unique structure of this compound makes it a valuable asset in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine typically involves the reaction of tetrahydrofuran with an appropriate amine precursor under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with tetrahydrofuran to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, alkoxides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((Tetrahydrofuran-2-yl)methyl)octan-2-one, while reduction may produce this compound .
Wissenschaftliche Forschungsanwendungen
N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-((Tetrahydrofuran-2-yl)methyl)octan-2-amine include:
- N-((Tetrahydrofuran-2-yl)methyl)hexan-2-amine
- N-((Tetrahydrofuran-2-yl)methyl)decan-2-amine
- N-((Tetrahydrofuran-2-yl)methyl)butan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific chain length and the presence of the tetrahydrofuran ring. This unique structure imparts distinct physicochemical properties, such as solubility, reactivity, and biological activity, making it particularly valuable in certain applications .
Eigenschaften
Molekularformel |
C13H27NO |
---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)octan-2-amine |
InChI |
InChI=1S/C13H27NO/c1-3-4-5-6-8-12(2)14-11-13-9-7-10-15-13/h12-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
VVABUHJNUYXNFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)NCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.